molecular formula C9H6ClF6NO2 B039436 3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE CAS No. 116714-47-7

3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE

Cat. No.: B039436
CAS No.: 116714-47-7
M. Wt: 309.59 g/mol
InChI Key: DUQYSTOFYBWCDV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is primarily used as an intermediate for the pesticide fluorourea . The primary targets of this compound are the pests that the pesticide fluorourea is designed to eliminate.

Mode of Action

The compound interacts with its targets by being integrated into the synthesis process of the pesticide fluorourea

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of the pesticide fluorourea . The downstream effects of these pathways are related to the efficacy of the pesticide in eliminating pests.

Pharmacokinetics

It’s known that the compound is solid and insoluble in water , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of the compound’s action are related to its role as an intermediate in the synthesis of the pesticide fluorourea . The resulting pesticide is designed to effectively eliminate pests.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of fluorourea and other complex organic molecules .

Properties

IUPAC Name

3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF6NO2/c10-5-3-4(17)1-2-6(5)18-8(12,13)7(11)19-9(14,15)16/h1-3,7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQYSTOFYBWCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(C(OC(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576660
Record name 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116714-47-7
Record name 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline in the synthesis of novaluron?

A: 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is a crucial intermediate in the synthesis of novaluron. It reacts with 2,6-difluorobenzoyl isocyanate to yield the final novaluron product. [, ] This reaction is typically the final step in the novaluron synthesis pathway.

Q2: What are the advantages of the synthesis method described for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline?

A2: The research highlights several advantages of the synthesis method used for producing 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline:

  • Readily Available Starting Materials: The synthesis begins with p-nitrophenol, a readily available and inexpensive starting material. []
  • Simple Operation: The reaction steps involved are relatively straightforward and do not require complex procedures or equipment. []
  • High Yield: The overall yield of the synthesis is reported to be 72.0%, indicating a high efficiency in converting starting materials to the desired product. []
  • Environmental Friendliness: The method is considered environmentally friendly due to its relatively low pollution footprint. []

Q3: How is the structure of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline confirmed?

A3: The structure of synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is confirmed using a combination of analytical techniques:

  • Elemental Analysis: This method confirms the elemental composition of the synthesized compound, ensuring it matches the expected formula. []
  • Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule, further supporting the structural assignment. []
  • Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, enabling the confirmation of the structure and connectivity of the atoms within the compound. []

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